

An In-Depth Technical Guide on the Chemical Structure and Synthesis of Pirozadil

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Compound of Interest

Compound Name: *Pirozadil*

Cat. No.: *B1678484*

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Abstract

Pirozadil, a compound with potential applications in drug development, possesses a distinct chemical architecture. This guide provides a comprehensive overview of its chemical structure and a detailed account of its synthesis. The synthesis is presented as a multi-step process, commencing with the preparation of key precursors, 2,6-pyridinedimethanol and 3,4,5-trimethoxybenzoyl chloride, followed by their final condensation to yield **Pirozadil**. This document includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate a thorough understanding for researchers and professionals in the field of drug development.

Chemical Structure of Pirozadil

Pirozadil is chemically known as 2,6-pyridinediylbis(methylene) bis(3,4,5-trimethoxybenzoate). Its structure features a central pyridine ring substituted at the 2 and 6 positions with methylene groups, which are in turn esterified with two 3,4,5-trimethoxybenzoic acid moieties.

Table 1: Chemical Identifiers and Properties of **Pirozadil**

Identifier	Value
IUPAC Name	[6-[(3,4,5-trimethoxybenzoyl)oxymethyl]pyridin-2-yl]methyl 3,4,5-trimethoxybenzoate
CAS Number	54110-25-7
Molecular Formula	C ₂₇ H ₂₉ NO ₁₀
Molecular Weight	527.52 g/mol
SMILES	<chem>COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC(=CC=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC</chem>
InChI	InChI=1S/C27H29NO10/c1-31-20-10-16(11-21(32-2)24(20)35-5)26(29)37-14-18-8-7-9-19(28-18)15-38-27(30)17-12-22(33-3)25(36-6)23(13-17)34-4/h7-13H,14-15H2,1-6H3
InChIKey	DIIBXMIIQXTHW-UHFFFAOYSA-N

Synthesis of Pirozadil

The synthesis of **Pirozadil** is a multi-step process that involves the preparation of two key precursors, 2,6-pyridinedimethanol and 3,4,5-trimethoxybenzoyl chloride, followed by their esterification.

Synthesis of Precursor 1: 2,6-Pyridinedimethanol

2,6-Pyridinedimethanol can be synthesized via the reduction of 2,6-pyridinedicarboxylic acid or its dimethyl ester. A common laboratory-scale preparation involves the reduction of dimethyl 2,6-pyridinedicarboxylate with sodium borohydride.^{[1][2]}

Experimental Protocol: Synthesis of 2,6-Pyridinedimethanol

- Materials: Dimethyl 2,6-pyridinedicarboxylate, Methanol (anhydrous), Sodium borohydride.
- Procedure:

- In a round-bottom flask, dissolve dimethyl 2,6-pyridinedicarboxylate (1.0 eq) in anhydrous methanol under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
- Quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove methanol.
- Extract the aqueous residue with dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-pyridinedimethanol as a white solid.

Table 2: Quantitative Data for the Synthesis of 2,6-Pyridinedimethanol

Parameter	Value	Reference
Starting Material	Dimethyl 2,6-pyridinedicarboxylate	[1]
Reagents	Sodium borohydride, Methanol	[1]
Reported Yield	Up to 96%	[1]
Melting Point	112-114 °C	

Synthesis of Precursor 2: 3,4,5-Trimethoxybenzoyl chloride

3,4,5-Trimethoxybenzoyl chloride is prepared from 3,4,5-trimethoxybenzoic acid by reaction with a chlorinating agent such as thionyl chloride.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoyl chloride

- Materials: 3,4,5-Trimethoxybenzoic acid, Thionyl chloride, Dry toluene.
- Procedure:
 - In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in dry toluene.
 - Add thionyl chloride (1.2 eq) dropwise at room temperature.
 - Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
 - Cool the reaction mixture to room temperature.
 - Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 3,4,5-trimethoxybenzoyl chloride, which can be used in the next step without further purification.

Final Synthesis of Pirozadil via Esterification

The final step in the synthesis of **Pirozadil** is the esterification of 2,6-pyridinedimethanol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, typically pyridine, which also acts as the solvent.

Experimental Protocol: Synthesis of **Pirozadil**

- Materials: 2,6-Pyridinedimethanol, 3,4,5-Trimethoxybenzoyl chloride, Anhydrous pyridine.
- Procedure:
 - In a flame-dried round-bottom flask, dissolve 2,6-pyridinedimethanol (1.0 eq) in anhydrous pyridine under an inert atmosphere.
 - Cool the solution to 0 °C in an ice bath.

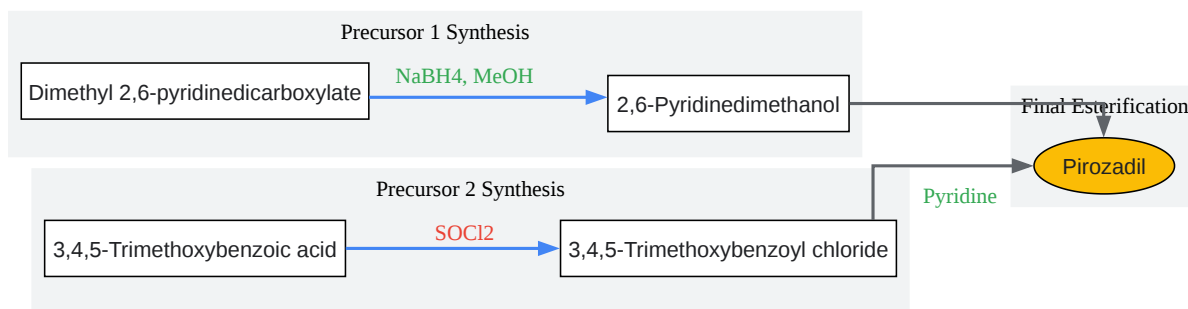
- Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (2.2 eq) in anhydrous pyridine to the cooled solution of the diol.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and stir to precipitate the crude product.
- Collect the solid by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure **Pirozadil**.

Table 3: Quantitative Data for the Synthesis of **Pirozadil**

Parameter	Value
Starting Materials	2,6-Pyridinedimethanol, 3,4,5-Trimethoxybenzoyl chloride
Reagents	Pyridine
Purification Method	Recrystallization
Expected Spectroscopic Data	¹ H NMR and ¹³ C NMR spectra would be consistent with the structure. The ¹ H NMR would show characteristic peaks for the pyridine ring protons, the methylene protons, and the methoxy and aromatic protons of the trimethoxybenzoyl groups. The ¹³ C NMR would show corresponding signals for all unique carbon atoms.

Visualization of Synthetic Pathway

The overall synthetic pathway for **Pirozadil** is depicted in the following diagram.



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Caption: Synthetic pathway of **Pirozadil**.

Conclusion

This technical guide has detailed the chemical structure of **Pirozadil** and provided a comprehensive overview of its synthesis. By outlining the preparation of the necessary precursors and the final esterification step, complete with experimental protocols and quantitative data, this document serves as a valuable resource for chemists and pharmaceutical scientists. The provided information is intended to facilitate the replication and further investigation of **Pirozadil** for potential therapeutic applications. Further research can focus on optimizing the reaction conditions to improve yields and developing more sustainable synthetic routes.

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References

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